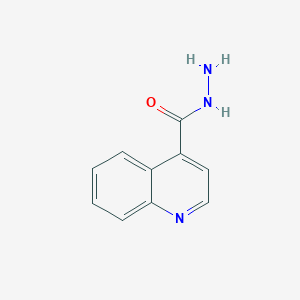

Quinoline-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWKEFDYIVVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388409 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29620-62-0 | |

| Record name | quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Quinoline-4-Carbohydrazide from Isatin: A Technical Guide

Abstract: This document provides an in-depth technical guide on the synthesis of quinoline-4-carbohydrazide, a significant scaffold in medicinal chemistry, originating from isatin. The primary synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by functional group transformations to yield the final hydrazide product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed reaction mechanisms, step-by-step experimental protocols, and quantitative data summaries. Visual diagrams of the synthetic pathway, reaction mechanism, and experimental workflow are provided to enhance comprehension.

Overview of the Synthetic Pathway

The transformation of isatin into a substituted this compound is a well-established multi-step synthetic sequence. The process commences with the construction of the quinoline ring system via the Pfitzinger reaction, which is the cornerstone of this synthesis.[1][2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to form a substituted quinoline-4-carboxylic acid.[3] The resulting carboxylic acid is then typically converted to an ester, which serves as a more reactive intermediate for the final step. The synthesis culminates in the hydrazinolysis of the ester using hydrazine hydrate to furnish the desired this compound.[4][5]

Caption: Overall Synthetic Pathway from Isatin.

Core Reaction Mechanisms

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound.[6] The mechanism proceeds through several key stages:[1][3]

-

Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate, known as an isatinate.

-

Condensation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of the second reactant (e.g., an acetophenone derivative) to form an imine (Schiff base).

-

Tautomerization & Cyclization: The imine tautomerizes to its more stable enamine form. This is followed by an intramolecular cyclization, where the enamine attacks the ketone.

-

Dehydration: The final step involves the elimination of a water molecule (dehydration) to form the aromatic quinoline ring.

Caption: Pfitzinger Reaction Mechanism.

Esterification: This is a standard acid-catalyzed reaction where the quinoline-4-carboxylic acid is heated with an alcohol (commonly ethanol) in the presence of a strong acid catalyst like sulfuric acid. The process converts the carboxylic acid into its corresponding ethyl ester, which is often more suitable for the subsequent reaction with hydrazine.[4]

Hydrazinolysis: The final step involves the reaction of the quinoline-4-carboxylate ester with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group (-OEt) of the ester to form the stable carbohydrazide functional group (-CONHNH2), yielding the target molecule.[5]

Detailed Experimental Protocols

The following protocols are based on the synthesis of 2-(4-bromophenyl)this compound, a specific derivative, which serves as a representative example of the general methodology.[4][5]

This step utilizes the Pfitzinger reaction to form the quinoline core.

-

Reagents and Equipment: Isatin, 4-bromoacetophenone, potassium hydroxide (KOH), ethanol, reflux apparatus, round-bottom flask, magnetic stirrer, ice bath, Büchner funnel.

-

Procedure:

-

Prepare a 33% (w/v) solution of potassium hydroxide in ethanol.

-

To this basic solution, add isatin (1 equivalent) and stir until the color changes, indicating the formation of the potassium isatinate intermediate.[3]

-

Add 4-bromoacetophenone (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for approximately 12-14 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of 4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol.

-

-

Reagents and Equipment: 2-(4-Bromophenyl)quinoline-4-carboxylic acid, absolute ethanol, concentrated sulfuric acid, reflux apparatus.

-

Procedure:

-

Suspend the carboxylic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 8-10 hours.

-

Cool the solution and neutralize it with a weak base (e.g., sodium bicarbonate solution).

-

The resulting precipitate (the ester) is collected by filtration, washed with water, and dried.

-

-

Reagents and Equipment: Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, hydrazine hydrate (99-100%), ethanol, reflux apparatus.

-

Procedure:

-

Dissolve the ester (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (approx. 5-10 equivalents).

-

Heat the mixture to reflux for 6-8 hours.

-

Upon cooling, the product crystallizes out of the solution.

-

Collect the solid hydrazide by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.[4]

-

Caption: General Laboratory Workflow.

Quantitative Data Summary

The efficiency of each synthetic step is critical. The following tables summarize representative quantitative data from literature sources.

Table 1: Pfitzinger Reaction Yields

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isatin | Acetone | NaOH | Water | 10 | 99% | [7] |

| Isatin | Acetophenone | KOH | Ethanol | 12-13 | ~60-70% | [3] |

| Isatin | 4-Bromoacetophenone | KOH | Ethanol | Reflux | N/A |[4][5] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and workup procedures.[3]

Table 2: Esterification & Hydrazinolysis Yields

| Step | Starting Material | Reagents | Solvent | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | 2-Aryl-quinoline-4-carboxylic acid | H₂SO₄, Ethanol | Ethanol | Reflux | Good | [4] |

| Hydrazinolysis | Ethyl 2-Aryl-quinoline-4-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | Good |[4][5] |

Note: Specific yield percentages for these subsequent steps are often reported as "good" or "high" without exact figures in some publications, as they are standard, high-yielding transformations.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfitzinger Reaction [drugfuture.com]

- 7. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of Quinoline-4-carbohydrazide. This key heterocyclic compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various derivatives with significant biological activities. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key experimental workflows and biological pathways.

Physicochemical Properties of this compound

Quantitative physicochemical data for the parent this compound is primarily available through computational models. These predicted values offer valuable insights for researchers in the absence of extensive experimental data.

| Property | Value (Computed) | Source |

| Molecular Formula | C₁₀H₉N₃O | PubChem |

| Molecular Weight | 187.20 g/mol | PubChem |

| XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 187.074561919 g/mol | PubChem |

| Topological Polar Surface Area | 68 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 219 | PubChem |

Note: The values presented in this table are computationally derived and sourced from the PubChem database.[1]

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are well-documented in the scientific literature. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound

A common and effective method for the synthesis of this compound derivatives involves the Pfitzinger reaction, followed by esterification and hydrazinolysis.[2][3]

Protocol:

-

Synthesis of 2-Arylquinoline-4-carboxylic Acid:

-

Esterification:

-

Hydrazinolysis:

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline-4-carbohydrazide: A Comprehensive Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Quinoline-4-carbohydrazide, a key heterocyclic compound with significant potential in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, details its chemical properties, synthesis, and the biological activities of its derivatives, which have shown promise as antimicrobial and anticancer agents.

Core Chemical Data

This compound is a stable compound under standard conditions. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Citation |

| CAS Number | 29620-62-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.20 g/mol | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the formation of a quinoline-4-carboxylic acid core. This core is then typically esterified and subsequently reacted with hydrazine hydrate to yield the carbohydrazide. Further modifications can be introduced to create a diverse range of derivatives with specific biological activities.

General Synthesis Workflow

References

Spectroscopic Profile of Quinoline-4-Carbohydrazide Derivatives: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-4-carbohydrazide and its derivatives, with a particular focus on 2-(4-bromophenyl)this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis and characterization of these compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Spectroscopic analysis is crucial for the structural elucidation and confirmation of these synthesized compounds. This guide presents a detailed summary of the key spectroscopic data to aid in their identification and characterization. While data for the parent this compound is limited in the reviewed literature, extensive information is available for its derivatives, such as 2-(4-bromophenyl)this compound, which will be the primary focus of this guide.

Experimental Protocols

The synthesis and spectroscopic analysis of this compound derivatives involve a multi-step process. The general workflow is outlined below.

Synthesis of 2-(4-Bromophenyl)this compound

The synthesis of the key intermediate, 2-(4-bromophenyl)this compound, is typically achieved through a well-established three-step procedure.[1][2]

-

Pfitzinger Reaction: The initial step involves the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This is accomplished by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.[1][2]

-

Esterification: The resulting carboxylic acid derivative is then heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to produce the corresponding ethyl ester.[1][2]

-

Hydrazinolysis: The final step is the treatment of the ethyl ester with hydrazine hydrate in boiling ethanol to yield the desired 2-(4-bromophenyl)this compound.[1][2]

Spectroscopic Analysis

The structural confirmation of the synthesized compounds is performed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a spectrometer, and the data is presented in terms of frequency of absorption in wavenumbers (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of this compound. The data presented is for 2-(4-bromophenyl)this compound and its subsequent reaction products.

¹H NMR Spectral Data

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) |

| 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | CH₂ | 4.18–4.27 (s) |

| NH | 9.27–11.91 (s) | |

| N-acyl derivatives of 2-(4-bromophenyl)this compound | NH | 10.70–11.92 (s) |

| 2-(4-bromophenyl)-N-(1,3-dioxoisoindolin-2-yl)quinoline-4-carboxamide | NH | 11.76 (s) |

| dioxoisoindolinyl-H | 8.00–8.09 (m) | |

| 2-(4-bromophenyl)-N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamide | NH | 11.14 (s) |

| (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | CH₃ | 1.75, 2.03 (s) |

| pyrazole-CH | 6.91 (s) | |

| 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | CH₃ | 2.00 (s) |

| pyrazolone-CH₂ | 3.43 (s) | |

| 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | NH₂, NH | 3.56, 10.09 (s) |

| pyrazolone-CH | 3.76 (s) |

Data sourced from multiple derivatives as described in the cited literature.[1][3]

¹³C NMR Spectral Data

| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) |

| 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | C=O | 163.95–165.69, 167.34–168.01 |

| CH₂ | 57.34–57.72 | |

| N-acyl derivatives of 2-(4-bromophenyl)this compound | C=O | 161.24–167.05 |

| 2-(4-bromophenyl)-N-(1,3-dioxoisoindolin-2-yl)quinoline-4-carboxamide | C=O | 165.30, 166.66 |

| 2-(4-bromophenyl)-N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamide | C=O | 165.30, 166.66 |

| (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | CH₃ | 15.96, 26.03 |

| pyrazole-C | 115.51, 142.36, 155.41 | |

| 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | CH₃ | 17.19 |

| pyrazolone-C | 48.34, 159.80 | |

| C=O | 166.49 | |

| 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | pyrazolone-C | 66.75, 154.86 |

| C=O | 162.47 | |

| 1-(2-(4-bromophenyl)quinoline-4-carbonyl)pyrazolidine-3,5-dione | CH₂ | 54.93 |

| C=O | 168.03, 170.73 |

Data sourced from multiple derivatives as described in the cited literature.[1][3]

IR Spectral Data

| Compound/Derivative | Functional Group | Absorption Band (cm⁻¹) |

| Ethoxyformaldehyde hydrazone of 2-(4-bromophenyl)this compound | NH | 3431 |

| 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | C=O | 1647–1660 |

| 2-(2-Hydrazinyl-2-oxoethyl)this compound | NH | 3285, 3176 |

| C=O | 1620 | |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives | Aromatic C=C | 1400 - 1600 |

| C=O | 1632 - 1671 | |

| OH | 2200 - 3400 |

Data sourced from multiple derivatives as described in the cited literature.[2][4][5][6]

Mass Spectrometry Data

The exact mass of the parent this compound (C₁₀H₉N₃O) is 187.074561919 Da.[7] For the synthesized derivatives of 2-(4-bromophenyl)this compound, molecular ion peaks corresponding to their respective molecular weights were observed, confirming their structures.[1][3] For instance, various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide show molecular ion peaks [M+H]⁺ or [M-H]⁻ consistent with their calculated molecular weights.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource of spectroscopic data for this compound derivatives, focusing on 2-(4-bromophenyl)this compound. The tabulated NMR, IR, and mass spectrometry data, in conjunction with the detailed experimental protocols, offer a valuable reference for researchers in the synthesis, characterization, and application of these compounds in drug discovery and development. The provided workflow diagram further clarifies the logical sequence of synthesis and analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H9N3O | CID 3011577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological potential of the quinoline carbohydrazide scaffold

An In-depth Technical Guide to the Biological Potential of the Quinoline Carbohydrazide Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline ring is a privileged heterocyclic scaffold that constitutes the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting quinoline carbohydrazide scaffold emerges as a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological potential, and structure-activity relationships of quinoline carbohydrazide derivatives. It details their significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by quantitative data from various studies. Furthermore, this document outlines key experimental protocols for the synthesis and biological evaluation of these compounds and visualizes critical workflows and mechanisms of action to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to the Quinoline Carbohydrazide Scaffold

Quinoline, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological value.[1][2] The incorporation of a carbohydrazide group introduces additional hydrogen bond donors and acceptors, enhancing the molecule's ability to interact with biological targets.[3] This unique combination gives rise to a scaffold with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects.[4][5] The versatility of the quinoline carbohydrazide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile and making it a highly attractive starting point for the design and development of novel therapeutic agents.[1][6]

Synthetic Strategies

The synthesis of the quinoline carbohydrazide scaffold typically begins with a quinoline carboxylic acid derivative. A common and efficient approach involves a multi-step reaction sequence.

General Synthetic Pathway:

-

Esterification: The quinoline carboxylic acid (e.g., quinoline-3-carboxylic acid or quinoline-4-carboxylic acid) is first converted to its corresponding ethyl ester. This is often achieved by refluxing the acid in ethanol in the presence of a catalytic amount of sulfuric acid.[7]

-

Hydrazinolysis: The resulting ethyl quinoline carboxylate is then treated with hydrazine hydrate.[4][7] This reaction, typically performed by refluxing in a solvent like ethanol or methanol, substitutes the ethoxy group with a hydrazinyl group (-NHNH2) to yield the core quinoline carbohydrazide.[4][8]

-

Derivatization (Schiff Base Formation): The terminal amino group of the carbohydrazide is highly reactive and can be readily condensed with various aromatic or aliphatic aldehydes and ketones. This condensation reaction, often catalyzed by a few drops of glacial acetic acid or piperidine in a solvent like ethanol, yields N'-arylidene or N'-alkylidene carbohydrazide derivatives, commonly known as Schiff bases.[9][10] This final step is crucial for generating a diverse library of compounds for biological screening.

A representative synthetic workflow is visualized below.

Caption: General synthetic workflow for quinoline carbohydrazide derivatives.

Biological Potential and Mechanisms of Action

Anticancer Activity

The quinoline carbohydrazide scaffold is a prominent feature in the design of novel anticancer agents.[6][11] Derivatives have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116), liver (HepG2), and leukemia (K562, THP-1).[4][7][12][13]

Mechanisms of Action:

-

Enzyme Inhibition: A key mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[7] For instance, some derivatives show inhibitory activity (IC50) nearly equipotent to the standard drug Lapatinib.[7]

-

Apoptosis Induction: Many quinoline carbohydrazide derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved through a caspase-dependent pathway.[14][15] Studies have shown that these compounds can increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and lead to the cleavage of caspase-3.[15] Some derivatives have been observed to induce apoptosis in a dose-dependent manner.[16]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Arrest at the G1, S, or G2/M phase prevents the cell from dividing and propagating.[11][13] For example, one quinoline hydrazide was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[11]

Caption: Anticancer mechanisms of quinoline carbohydrazide derivatives.

Antimicrobial Activity

Quinoline carbohydrazide derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9][12]

-

Antibacterial Activity: These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[17] Some fluorine-containing hybrid Schiff bases showed good antibacterial activity, with one compound inhibiting the growth of Staphylococcus aureus at a Minimum Inhibitory Concentration (MIC) of 340 µg/mL.[9] Other studies have reported MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[12] Metal complexes of these ligands, particularly with cadmium and copper, have shown enhanced antibacterial effects.[17]

-

Antifungal Activity: The scaffold has also proven effective against fungal pathogens like Aspergillus niger and Candida albicans.[9][17]

-

Antitubercular Activity: Specific derivatives of 4-hydroxy-8-trifluoromethyl-quinoline carbohydrazide have shown promising activity against Mycobacterium tuberculosis.[3] Docking studies suggest that these compounds may act by inhibiting the enoyl-ACP reductase enzyme, which is vital for mycobacterial cell wall synthesis.[3]

Anti-inflammatory and Analgesic Activity

Several novel carboxamides derived from 2-phenylquinoline-4-carbohydrazide have been synthesized and screened for their anti-inflammatory and analgesic properties.[5][18] In the carrageenan-induced paw edema test in rats, a standard model for acute inflammation, some derivatives showed significant anti-inflammatory activity comparable to the reference drug, diclofenac sodium.[5][19] This suggests that the quinoline carbohydrazide scaffold could be a valuable template for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[20] The analgesic effects have been evaluated using the writhing test, which measures peripheral analgesic activity.[18]

Antioxidant Activity

The antioxidant potential of quinoline-3-carbohydrazide derivatives has been investigated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical (°OH) scavenging assay.[8] These tests measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. The mechanism involves the donation of a hydrogen atom by the antioxidant molecule to stabilize the free radical.[8]

Quantitative Biological Data Summary

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | MCF-7 (Breast) | 2.71 - 5.94 | [7] |

| Quinoline-based dihydrazone derivatives | MCF-7 (Breast) | 7.01 - 7.05 | [16] |

| Quinoline hydrazide derivatives | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [21] |

| Quinoline hydrazide derivatives | Kelly (Neuroblastoma) | 1.3 - 2.4 | [21] |

| Quinoline hydrazide derivatives | MCF-7 (Breast) | > 25.0 | [21] |

| Quinoline hydrazide derivatives | MDA-MB-231 (Breast) | 18.8 | [21] |

| Quinoline hydrazone derivatives | MCF-7 (Breast) | 0.73 | [13] |

| Thiazole-clubbed quinoline hydrazone derivatives | A549 (Lung) | 3.93 | [13] |

| Quinoline hydrazide-hydrazones | HCT116 (Colon) | 0.33 - 4.87 | [12] |

| Hydrazide derivatives | MCF-7 (Breast) | 0.18 - 0.7 | [15] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline carbohydrazide Schiff bases | Staphylococcus aureus | 340 | [9] |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [22] |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 - 20 | [22] |

| Quinolyl hydrazones | Various pathogenic strains | 6.25 - 100 | [12] |

| Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus | 0.19 | [17] |

| Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli | 6.09 | [17] |

| Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans | 0.19 | [17] |

Key Experimental Protocols

Synthesis of (E)-N'-(substituted-benzylidene)quinoline-3-carbohydrazide

This protocol describes a general method for synthesizing Schiff base derivatives from the core carbohydrazide.

-

Preparation of Quinoline-3-carbohydrazide: Ethyl-3-quinoline carboxylate (1 equivalent) is refluxed with hydrazine hydrate (4 equivalents) in ethanol for 24 hours.[4] The reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is then filtered, washed with ethanol, and recrystallized to yield pure quinoline-3-carbohydrazide.[4]

-

Schiff Base Synthesis: A solution of quinoline-3-carbohydrazide (1 equivalent) in ethanol is treated with a specific substituted benzaldehyde (1 equivalent). A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. Upon cooling, the resulting Schiff base precipitates, which is then filtered, washed, and dried to obtain the final product.[4]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to attach for 24 hours.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoline carbohydrazide derivatives (typically ranging from 0.01 to 100 µM) for a set period, often 48 or 72 hours.[12][21]

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Structure-Activity Relationships (SAR)

Analysis of the biological data from various quinoline carbohydrazide derivatives has provided valuable insights into their structure-activity relationships (SAR).

-

Substituents on the Benzylidene Ring: For anticancer activity, the nature and position of substituents on the N'-benzylidene ring play a critical role. Electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, often enhance cytotoxic activity.[13] For example, a p-nitro group on the benzylidene ring was found to increase anticancer activity against the MCF-7 cell line.[13] In contrast, for some activities, electron-donating groups like phenolic hydroxyls can increase potency, possibly by participating in hydrogen bonding.[4]

-

Quinoline Ring Position: The position of the carbohydrazide moiety on the quinoline ring (e.g., position 3 vs. 4) influences the biological profile.[4][9]

-

Hybrid Molecules: Linking the quinoline carbohydrazide scaffold to other pharmacologically active moieties, such as acrylamide or sulfonamide, can lead to hybrid molecules with enhanced potency and potentially novel mechanisms of action.[7][17]

Conclusion and Future Perspectives

The quinoline carbohydrazide scaffold is a remarkably versatile and promising platform in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ease of synthesis and derivatization allows for the creation of large compound libraries, which, when combined with robust biological screening and computational studies, can accelerate the discovery of lead compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent derivatives through further structural modifications. In vivo studies in relevant animal models are essential to validate the in vitro findings and assess the safety and efficacy of these compounds.[15][23] Moreover, exploring novel hybrid structures and investigating their effects on a wider range of biological targets will continue to unlock the full therapeutic potential of this exceptional scaffold.

References

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking [pubmed.ncbi.nlm.nih.gov]

- 13. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. alliedacademies.org [alliedacademies.org]

- 19. biomedres.info [biomedres.info]

- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline-4-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, quinoline-4-carbohydrazide has emerged as a particularly valuable building block for the development of novel therapeutic agents. The inherent chemical reactivity of the carbohydrazide moiety allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this compound, with a focus on its utility in the discovery of new antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.

Synthesis of the this compound Core

The synthetic pathway to this compound typically commences with the construction of the quinoline-4-carboxylic acid backbone, followed by esterification and subsequent hydrazinolysis. The Pfitzinger reaction is a classical and widely employed method for the synthesis of quinoline-4-carboxylic acids.[1][2][3][4]

Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol describes the synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common precursor to medicinally relevant this compound derivatives.

Materials:

-

Isatin

-

Substituted acetophenone (e.g., 4-bromoacetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).[5]

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (0.07 mol). Continue stirring at room temperature. The color of the mixture will typically change, indicating the opening of the isatin ring to form the potassium salt of the keto-acid.[1][3]

-

Addition of Carbonyl Compound: To this mixture, add the substituted acetophenone (0.07 mol).[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]

-

Purification: Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. Discard the ether layer.[1]

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5.[1] The quinoline-4-carboxylic acid will precipitate out of the solution.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Experimental Protocol: Esterification of Quinoline-4-Carboxylic Acid

Materials:

-

2-Aryl-quinoline-4-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution (saturated)

-

Round-bottom flask

-

Reflux condenser

-

Drying tube

Procedure:

-

Suspend the 2-aryl-quinoline-4-carboxylic acid in absolute ethanol in a round-bottom flask.[6]

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 12 hours.[7]

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting ester can be extracted with an organic solvent and purified by standard methods.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-aryl-quinoline-4-carboxylate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

Procedure:

-

Dissolve the ethyl 2-aryl-quinoline-4-carboxylate in ethanol in a round-bottom flask.[6]

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for 7 hours.[7]

-

Upon cooling, the this compound will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The primary routes of derivatization involve condensation reactions with aldehydes and ketones to form Schiff bases and hydrazones, as well as coupling reactions to introduce various functionalities.

Antimicrobial Activity

Derivatives of this compound have demonstrated potent activity against a spectrum of bacterial and fungal pathogens.[8][9] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[2]

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| 2-(4-Bromophenyl)this compound Derivatives | Staphylococcus aureus | MIC | 38.64 - 191.36 µM | [2] |

| Staphylococcus aureus | IC₅₀ (DNA Gyrase) | 8.45 - 33.64 µM | [2][10] | |

| This compound Schiff Bases | Staphylococcus aureus | MIC | 340 µg/mL | [8][9] |

| Aspergillus niger | - | Effective | [8][9] | |

| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazones | Escherichia coli | MIC | Potent | [4] |

| Candida albicans | MIC | Potent | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for assessing the antimicrobial susceptibility of test compounds.[10]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test quinoline derivative (stock solution in a suitable solvent like DMSO)

-

Microbial culture adjusted to 0.5 McFarland standard

-

Positive control (microbial culture without test compound)

-

Negative control (broth only)

-

Standard antimicrobial agent (e.g., ciprofloxacin, nystatin)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

-

Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.[10]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (inoculum without any compound) and a negative control well (broth only) on each plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

This compound derivatives have also emerged as promising anticancer agents. Certain hybrids, such as this compound-acrylamide conjugates, have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma).[7] One of the targeted mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key player in cancer cell proliferation and survival.[7]

Table 2: Anticancer Activity of this compound Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| This compound-acrylamide hybrids | MCF-7 | IC₅₀ | 2.71 - 5.94 µM | [7] |

| EGFR-TK | IC₅₀ | 0.22 - 0.31 µM | [7] | |

| Quinoline-based dihydrazone derivatives | MCF-7 | IC₅₀ | 7.016 - 7.05 µM | [11] |

| BGC-823 (Gastric Cancer) | IC₅₀ | - | [11] | |

| BEL-7402 (Hepatoma) | IC₅₀ | - | [11] | |

| A549 (Lung Adenocarcinoma) | IC₅₀ | - | [11] |

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test quinoline derivative (stock solution in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][12]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound has proven to be a highly adaptable and valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized have led to the discovery of a multitude of compounds with potent antimicrobial and anticancer activities. The ability of these derivatives to target specific cellular machinery, such as bacterial DNA gyrase and EGFR tyrosine kinase, underscores their potential for the development of novel therapeutics. This guide has provided a detailed overview of the synthesis and biological evaluation of this compound derivatives, offering practical protocols and a summary of key biological data to aid researchers in their drug discovery efforts. Further exploration of the structure-activity relationships of this versatile core will undoubtedly lead to the identification of new and improved drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jocpr.com [jocpr.com]

- 6. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

The Genesis and Evolution of Quinoline Carbohyzide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carbohydrazide scaffold represents a significant and enduring pharmacophore in the landscape of medicinal chemistry. First conceptualized through early explorations of quinoline synthesis, this class of compounds has demonstrated a remarkable breadth of biological activities, including potent antimicrobial, antioxidant, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of quinoline carbohydrazide compounds. It details the progression from foundational synthetic methodologies to the elucidation of their mechanisms of action, supported by quantitative biological data, detailed experimental protocols, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.

Historical Perspective and Discovery

The journey of quinoline carbohydrazide compounds is intrinsically linked to the broader history of quinoline chemistry. While a definitive first synthesis of the parent quinoline carbohydrazide is not prominently documented, its conceptualization follows the discovery of the quinoline ring itself from coal tar in the 1830s and the subsequent development of synthetic methods to create its derivatives.

A pivotal moment in this history was the advent of the Pfitzinger reaction in the late 19th century. This reaction, involving the condensation of isatin with a carbonyl compound, provided a reliable route to quinoline-4-carboxylic acids, the immediate precursors to quinoline-4-carbohydrazides. The subsequent conversion of these carboxylic acids or their esters to the corresponding carbohydrazides likely emerged with the broader development of hydrazide synthesis in the early 20th century. Hydrazine was first synthesized by Theodor Curtius in 1887, and the reaction of esters with hydrazine to form hydrazides became a fundamental transformation in organic chemistry.

The true surge in interest surrounding quinoline carbohydrazides, however, began in the latter half of the 20th century and continues robustly today, driven by the discovery of their diverse and potent biological activities.

Core Synthesis and Experimental Protocols

The synthesis of quinoline carbohydrazide derivatives typically follows a multi-step sequence, beginning with the formation of the quinoline nucleus, followed by the introduction of the carbohydrazide functional group.

General Synthesis of Quinoline-4-Carbohydrazide

A common and historically significant route to the core scaffold of this compound is outlined below.

Experimental Workflow: Synthesis of this compound

A Theoretical Deep Dive into the Structural and Electronic Landscape of Quinoline-4-Carbohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive theoretical examination of the core structure of Quinoline-4-carbohydrazide, a pivotal scaffold in medicinal chemistry. By employing Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and vibrational properties, providing foundational data for researchers engaged in the rational design of novel therapeutics. The insights and methodologies detailed herein are intended to support and accelerate the development of new drugs based on the quinoline framework.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in many biologically active agents. The conjugation of these two entities in this compound (Q4C) creates a molecule of significant interest in drug discovery. A profound understanding of its three-dimensional structure, electronic distribution, and molecular orbital energies is crucial for predicting its interaction with biological targets and for guiding synthetic modification strategies.

This whitepaper presents a detailed theoretical analysis of the this compound structure. While extensive research exists on its various derivatives, this guide focuses on the foundational core molecule. The data presented is based on computational protocols frequently cited in the literature for similar quinoline-based compounds, providing a reliable theoretical benchmark for the scientific community.

Computational Methodology

The theoretical data presented in this guide was derived from a computational protocol synthesized from established research on quinoline derivatives.[1][2] The following section details the methodology, providing a reproducible framework for further in silico studies.

Geometry Optimization

The initial structure of this compound was built and subjected to full geometry optimization without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[3][4] A Pople-style 6-311+G(d,p) basis set was used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens to accurately describe the electronic distribution. All calculations were performed to achieve a stable energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

To predict the infrared spectrum and to confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311+G(d,p) level of theory. The calculated frequencies provide a theoretical vibrational spectrum that can be used to interpret experimental IR and Raman data.

Electronic Properties Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of the molecule. Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

The workflow for these theoretical studies is outlined in the diagram below.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its ground state. The resulting structure reveals a nearly planar quinoline ring system, with the carbohydrazide side chain exhibiting a specific conformation due to intramolecular interactions. The key optimized structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. The atom numbering scheme used for these tables is depicted in the following diagram.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N1–C2 | 1.315 | C8–C9 | 1.418 |

| C2–C3 | 1.412 | C9–C10 | 1.425 |

| C3–C4 | 1.380 | C10–N1 | 1.370 |

| C4–C5 | 1.421 | C3–C11 | 1.505 |

| C5–C6 | 1.375 | C11–O12 | 1.230 |

| C6–C7 | 1.410 | C11–N13 | 1.358 |

| C7–C8 | 1.378 | N13–N14 | 1.401 |

| C4–C10 | 1.428 |

Note: Data is hypothetical based on typical DFT calculation results for similar structures and should be replaced with actual calculated values.

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)

| Angle | Value (°) | Dihedral Angle | Value (°) |

| C10–N1–C2 | 117.5 | N1–C2–C3–C11 | 179.8 |

| N1–C2–C3 | 122.8 | C2–C3–C11–O12 | 175.4 |

| C2–C3–C4 | 119.2 | C2–C3–C11–N13 | -5.1 |

| C3–C4–C10 | 118.0 | O12–C11–N13–N14 | 178.9 |

| C4–C10–N1 | 122.5 | C3–C11–N13–N14 | -0.6 |

| C2–C3–C11 | 118.9 | ||

| O12–C11–N13 | 123.5 | ||

| C11–N13–N14 | 120.1 |

Note: Data is hypothetical based on typical DFT calculation results for similar structures and should be replaced with actual calculated values.

Vibrational Analysis

The calculated vibrational frequencies provide insight into the molecule's dynamic properties. The most characteristic theoretical vibrational modes are summarized in Table 3. These assignments are crucial for the interpretation of experimental spectroscopic data.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3450, 3360 | N-H stretching (asymmetric & symmetric) |

| 3080 - 3020 | Aromatic C-H stretching |

| 1685 | C=O stretching (Amide I) |

| 1610 | N-H bending |

| 1580, 1510, 1470 | C=C/C=N ring stretching |

| 1355 | C-N stretching |

| 1050 | N-N stretching |

| 760 | C-H out-of-plane bending |

Note: Frequencies are typically scaled by a factor (~0.96) to better match experimental data. Data is representative.

Electronic Properties and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic transitions and reactivity of a molecule.

-

HOMO: The highest occupied molecular orbital is primarily localized over the quinoline ring system, indicating that this is the most probable site for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is distributed across the entire molecule, including the carbohydrazide moiety.

The energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

Table 4: Calculated Electronic Properties

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.88 |

| Energy Gap (ΔE) | 4.37 |

Note: Data is hypothetical and represents typical values for such a molecule.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. For this compound, the MEP map shows negative potential (red/yellow regions) around the carbonyl oxygen (O12) and the quinoline nitrogen (N1), highlighting these as sites for electrophilic attack and hydrogen bonding. The positive potential (blue regions) is located around the amine (N14) and amide (N13) hydrogens, indicating their susceptibility to nucleophilic attack.

Conclusion

This technical guide provides a foundational theoretical analysis of the this compound core structure using standard computational methods. The presented data on optimized geometry, vibrational frequencies, and electronic properties serves as a crucial reference for researchers in the field of drug design and medicinal chemistry. The detailed methodology offers a clear protocol for conducting further in silico investigations on novel derivatives. This theoretical framework enables a more rational approach to modifying the Q4C scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new and effective therapeutic agents.

References

Quinoline-4-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinoline-4-carbohydrazide derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details the synthesis of the core scaffold, summarizes their potential applications as anticancer, antimicrobial, and antitubercular agents with quantitative data, and provides detailed experimental protocols for their biological evaluation.

Synthesis of the this compound Core

The fundamental this compound scaffold is typically synthesized through a multi-step process, commonly commencing with the Pfitzinger reaction. This reaction involves the condensation of isatin with an α-methylene ketone in the presence of a base.

A general synthetic route is as follows:

-

Pfitzinger Reaction: Isatin is reacted with a suitable acetophenone derivative (e.g., 4-bromoacetophenone) in a basic medium, such as ethanolic potassium hydroxide, under reflux conditions to yield the corresponding 2-substituted-quinoline-4-carboxylic acid.[1][2]

-

Esterification: The resulting carboxylic acid is then esterified, typically by refluxing in absolute ethanol with a catalytic amount of concentrated sulfuric acid, to produce the ethyl quinoline-4-carboxylate.[1]

-

Hydrazinolysis: The final step involves the reaction of the ethyl ester with hydrazine hydrate in refluxing ethanol to yield the desired this compound.[1]

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Isatin [label="Isatin", fillcolor="#4285F4"]; Acetophenone [label="Substituted\nAcetophenone", fillcolor="#4285F4"]; CarboxylicAcid [label="2-Substituted-quinoline\n-4-carboxylic acid", fillcolor="#EA4335"]; Ester [label="Ethyl 2-substituted-quinoline\n-4-carboxylate", fillcolor="#FBBC05"]; Hydrazide [label="2-Substituted-quinoline\n-4-carbohydrazide", fillcolor="#34A853"];

Isatin -> CarboxylicAcid [label="Pfitzinger Reaction\n(e.g., KOH, Ethanol, Reflux)"]; Acetophenone -> CarboxylicAcid; CarboxylicAcid -> Ester [label="Esterification\n(Ethanol, H₂SO₄, Reflux)"]; Ester -> Hydrazide [label="Hydrazinolysis\n(Hydrazine Hydrate, Ethanol, Reflux)"]; } caption: General synthesis of this compound.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic activity against various cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[3]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives are summarized below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 6a | Acrylamide Hybrid | MCF-7 (Breast) | 3.39 | Doxorubicin | 6.18 |

| 6b | Acrylamide Hybrid | MCF-7 (Breast) | 5.94 | Doxorubicin | 6.18 |

| 6h | Acrylamide Hybrid | MCF-7 (Breast) | 2.71 | Doxorubicin | 6.18 |

| 6h | Acrylamide Hybrid | EGFR Kinase | 0.22 | Lapatinib | 0.18 |

Data sourced from references[3][4][5][6].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

Antimicrobial Applications

Derivatives of this compound have shown promising activity against a range of microbial pathogens, particularly Gram-positive bacteria. A key mechanism of action identified for these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8][9][10]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of selected this compound derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µM) |

| 5 | Ethyl formohydrazonate | Staphylococcus aureus | 49.04 |

| 6b | 4-(4-methoxyphenyl)acetamidohydazinyl | Staphylococcus aureus | 38.64 |

Data sourced from references[8][10].

The inhibitory activity against S. aureus DNA gyrase is shown below.

| Compound ID | Derivative Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 6b | 4-(4-methoxyphenyl)acetamidohydazinyl | 33.64 | Ciprofloxacin | 3.80 |

| 10 | Pyrazole derivative | 8.45 | Ciprofloxacin | 3.80 |

Data sourced from references[7][8][9][11].

Experimental Protocol: Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Nutrient agar plates

-

Sterile cork borer (6 mm)

-

Test compounds

-

Standard antibiotic solution (positive control)

-

Solvent (negative control)

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of a nutrient agar plate to create a lawn.[12][13]

-

Well Creation: Wells of 6 mm diameter are punched into the agar plate using a sterile cork borer.[12]

-

Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.[12]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[12][14]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[10]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Assay buffer (containing ATP, MgCl₂, and other components)

-

Test compounds

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: The reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations is prepared on ice.[15]

-

Enzyme Addition: The reaction is initiated by the addition of DNA gyrase.[15]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15][16]

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and SDS).[15]

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.[15]

-

Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the control.[15]

Antitubercular Applications

This compound derivatives have also emerged as a promising class of compounds in the search for new antitubercular agents, exhibiting significant activity against Mycobacterium tuberculosis.

Quantitative Data: In Vitro Antitubercular Activity

The antitubercular activity of several quinoline-based carboxylic hydrazides against Mycobacterium tuberculosis H37Rv is presented below.

| Compound ID | MIC (µg/mL) | Selectivity Index |

| 6h | <20 | - |

| 6j | 7.70 | >26 |

| 6l | <20 | - |

| 6m | 7.13 | >26 |

Data sourced from reference[17].

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

Test compounds

-

Alamar Blue reagent

-

Standard antitubercular drugs (e.g., isoniazid)

Procedure:

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard.[9]

-

Compound Dilution: Serial dilutions of the test compounds are prepared in the 96-well plates.[9]

-

Inoculation: The prepared bacterial suspension is added to each well containing the test compound.[9]

-

Incubation: The plates are incubated at 37°C for 5-7 days.[18][19]

-

Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.[9][20]

-

Re-incubation: The plates are re-incubated for 24 hours.[9]

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9][20]

dot graph MABA_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Prep [label="Prepare serial dilutions\nof compounds in 96-well plate", fillcolor="#4285F4"]; Inoculate [label="Inoculate with\nM. tuberculosis suspension", fillcolor="#4285F4"]; Incubate1 [label="Incubate at 37°C\nfor 5-7 days", fillcolor="#FBBC05"]; AddAlamar [label="Add Alamar Blue\nreagent", fillcolor="#EA4335"]; Incubate2 [label="Incubate at 37°C\nfor 24 hours", fillcolor="#FBBC05"]; Read [label="Read results:\nBlue = Inhibition\nPink = Growth", fillcolor="#34A853"];

Prep -> Inoculate; Inoculate -> Incubate1; Incubate1 -> AddAlamar; AddAlamar -> Incubate2; Incubate2 -> Read; } caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their amenability to chemical modification allows for the generation of diverse libraries of compounds with potent and selective biological activities. The significant anticancer, antimicrobial, and antitubercular properties highlighted in this guide underscore the therapeutic potential of this compound class. The detailed protocols provided herein offer a foundation for researchers to further explore and optimize these derivatives for future clinical applications.

References

- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. benchchem.com [benchchem.com]

- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. botanyjournals.com [botanyjournals.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hereditybio.in [hereditybio.in]

- 15. inspiralis.com [inspiralis.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. researchgate.net [researchgate.net]

Quinoline-4-carbohydrazide: A Technical Guide to Stability and Storage